

AK-2292: A Novel STAT5 Degrader for Overcoming Drug Resistance in Leukemia

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Compound of Interest		
Compound Name:	AK-2292	
Cat. No.:	B14089011	Get Quote

Application Notes and Protocols for Researchers

These application notes provide a comprehensive overview of **AK-2292**, a potent and selective Signal Transducer and Activator of Transcription 5 (STAT5) PROTAC (Proteolysis Targeting Chimera) degrader. **AK-2292** presents a promising therapeutic strategy for various forms of leukemia, including Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML), by targeting STAT5 for degradation, a protein often implicated in cancer progression and drug resistance.[1][2]

Introduction

STAT5 is a key signaling protein that, when constitutively activated, plays a crucial role in the development and progression of several blood cancers.[1] Historically, STAT5 has been considered an "undruggable" target due to challenges in developing high-affinity inhibitors.[3] **AK-2292** circumvents these challenges by utilizing the cell's natural protein disposal system to eliminate STAT5, offering a novel approach to cancer therapy.[3] As a PROTAC, **AK-2292** is a bifunctional molecule that simultaneously binds to STAT5 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of STAT5.[4]

Data Presentation In Vitro Efficacy of AK-2292



Cell Line	Leukemia Type	IC50 (μM)	DC50 (µM)	Notes
SKNO1	Acute Myeloid Leukemia	0.36[5]	Not Reported	
MV4;11	Acute Myeloid Leukemia	0.35[5]	Not Reported	High levels of phosphorylated STAT5.[2][4]
Kasumi-3	Acute Myeloid Leukemia	0.18[5]	Not Reported	
KU812	Chronic Myeloid Leukemia	Not Reported	0.10[5]	STAT5 and pSTAT5Y694 levels are effectively reduced.[5]

IC50: Half-maximal inhibitory concentration in cell growth assays. DC50: Half-maximal degradation concentration.

In Vivo Efficacy of AK-2292 in a Xenograft Mouse Model

Xenograft Model	Dosing Regimen	Outcome
MV4;11	50-200 mg/kg; intraperitoneally, once a day, 5 days a week for 3 weeks[5]	Inhibition of tumor growth.[5]
MV4;11	150 mg/kg; single intraperitoneal injection[5]	Rapid and >95% depletion of STAT5 and pSTAT5Y694 proteins in xenograft tissues. [5]
CML Xenograft	Well-tolerated dose schedules[1][3]	Tumor regression.[1][3]

Pharmacokinetic Properties of AK-2292



Parameter	Value
Plasma Half-life (t1/2)	1.9 hours[5]
Clearance (CL)	0.77 L/h/kg[5]
Volume of Distribution (Vz)	2.1 L/kg[5]

Experimental Protocols Protocol 1: In Vitro Cell Viability Assay

This protocol is for determining the IC50 of AK-2292 in leukemia cell lines.

Materials:

- Leukemia cell lines (e.g., SKNO1, MV4;11, Kasumi-3)
- · Complete cell culture medium
- AK-2292
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

Procedure:

- Seed leukemia cells in a 96-well plate at an appropriate density.
- Prepare serial dilutions of AK-2292 in complete cell culture medium.
- Treat the cells with varying concentrations of **AK-2292** (e.g., 0.0015 μ M to 15 μ M) for 4 days. [5]
- After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.



- Incubate as recommended by the reagent manufacturer.
- Measure the luminescence or absorbance using a plate reader.
- Calculate the IC50 value by plotting the cell viability against the log of the drug concentration.

Protocol 2: Western Blotting for STAT5 Degradation

This protocol is to assess the degradation of STAT5 and phosphorylated STAT5 (pSTAT5) in response to **AK-2292** treatment.

Materials:

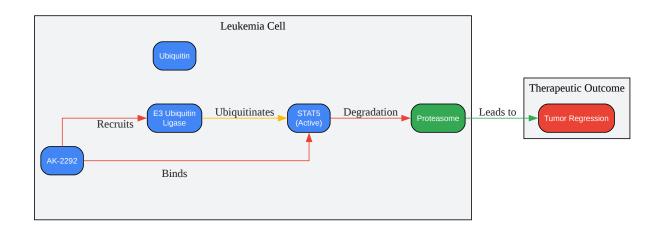
- Leukemia cell lines (e.g., SKNO1, MV4;11)
- AK-2292
- · Lysis buffer
- · Protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies against STAT5A, STAT5B, and pSTAT5Y694
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

Procedure:



- Treat leukemia cells with AK-2292 (e.g., 0.008 μ M to 5 μ M) for a specified time (e.g., 6 or 18 hours).[5]
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations Signaling Pathway of AK-2292 Action

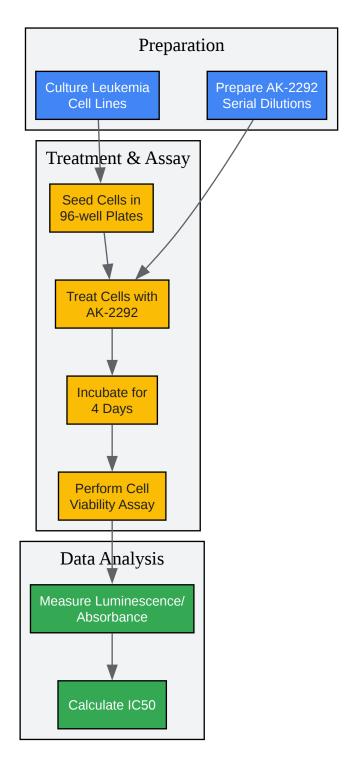


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Caption: Mechanism of action of AK-2292 as a STAT5 PROTAC degrader.

Experimental Workflow for In Vitro Studies

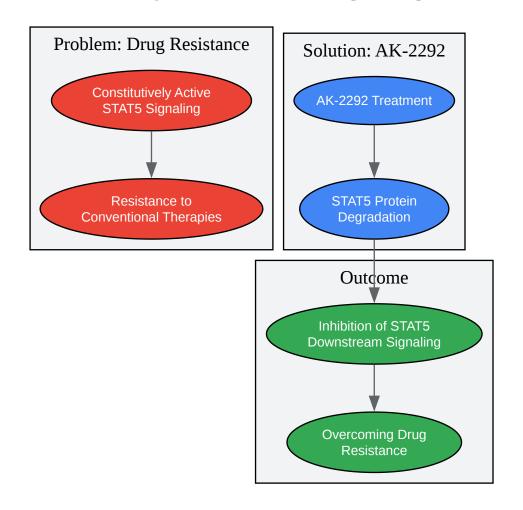


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Caption: Workflow for determining the in vitro efficacy of AK-2292.

Logical Relationship for Overcoming Drug Resistance



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Caption: How AK-2292 overcomes STAT5-mediated drug resistance.

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